molecular formula C7H12ClNO2 B3117978 (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride CAS No. 229613-83-6

(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride

Cat. No.: B3117978
CAS No.: 229613-83-6
M. Wt: 177.63 g/mol
InChI Key: SWYRZYIXFKDJEK-IBTYICNHSA-N
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Description

(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride (CAS: 77745-25-6 or 229613-83-6) is a chiral cyclopentene derivative with a molecular formula of C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol . It features two stereocenters in the (1S,4R) configuration and contains a methyl ester group and a protonated amino group, stabilized as a hydrochloride salt. This compound is widely used as a synthetic intermediate in pharmaceuticals, particularly in the preparation of diastereomerically enriched trans-isomers for drug discovery .

Properties

IUPAC Name

methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2-3,5-6H,4,8H2,1H3;1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYRZYIXFKDJEK-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H](C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Enantiomer: (1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate Hydrochloride

  • CAS : 426226-35-9
  • Molecular Formula: C₇H₁₂ClNO₂ (identical to the (1S,4R) form)
  • Key Differences :
    • The enantiomer has an inverted stereochemistry (1R,4S), which may lead to divergent biological activity or binding affinity in chiral environments .
    • Synthesized under similar conditions but requires enantioselective catalysts or chiral resolution techniques .
    • Hazard profile matches the (1S,4R) form (H315, H319, H335: skin/eye irritation, respiratory irritation) .

Carboxylic Acid Analog: (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride

  • CAS : 61865-62-1
  • Molecular Formula: C₆H₉ClNO₂
  • Key Differences :
    • Lacks the methyl ester group, resulting in a lower molecular weight (163.60 g/mol ) and increased polarity, which enhances solubility in aqueous media .
    • Direct precursor to the methyl ester form; used in peptide coupling reactions due to its free carboxylic acid group .

Cyclohexane Derivative: Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride

  • CAS: Not explicitly listed (see Reference Example 89 in ).
  • Molecular Formula: C₉H₁₆ClNO₂
  • Key Differences :
    • Features a six-membered cyclohexane ring instead of a five-membered cyclopentene, reducing ring strain and altering conformational flexibility .
    • The saturated cyclohexane ring lacks the double bond present in the cyclopentene derivative, impacting reactivity in addition or oxidation reactions .

Cyclopropane Derivative: Methyl 1-Aminocyclopropanecarboxylate Hydrochloride

  • CAS : 72784-42-0
  • Molecular Formula: C₅H₈ClNO₂
  • Key Differences :
    • Contains a highly strained cyclopropane ring, increasing reactivity but reducing stability compared to cyclopentene derivatives .
    • Smaller molecular size (MW: 149.58 g/mol ) may limit applications in sterically demanding reactions .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Functional Groups
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate HCl 77745-25-6 C₇H₁₂ClNO₂ 177.63 (1S,4R) Methyl ester, amino (HCl)
(1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate HCl 426226-35-9 C₇H₁₂ClNO₂ 177.63 (1R,4S) Methyl ester, amino (HCl)
(1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid HCl 61865-62-1 C₆H₉ClNO₂ 163.60 (1S,4R) Carboxylic acid, amino (HCl)
Methyl 1-(Methylamino)cyclohexanecarboxylate HCl - C₉H₁₆ClNO₂ ~205.68 N/A Methyl ester, methylamino
Methyl 1-Aminocyclopropanecarboxylate HCl 72784-42-0 C₅H₈ClNO₂ 149.58 N/A Methyl ester, amino (HCl)

Key Research Findings

  • Stereochemical Impact : The (1S,4R) configuration is critical for biological activity in certain drug candidates, as seen in Reference Example 2, where it serves as a precursor to trityl-protected intermediates .
  • Solubility and Reactivity : The methyl ester in the target compound improves lipid solubility compared to the carboxylic acid analog, making it more suitable for crossing biological membranes .
  • Safety Profile: All hydrochlorides of amino cyclopentene/cyclohexane derivatives share similar hazards (skin/eye irritation), emphasizing the need for proper handling .

Biological Activity

(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride, a compound with the CAS number 229613-83-6, has garnered attention in pharmaceutical and biochemical research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_7H12_{12}ClNO2_2
  • Molecular Weight : 177.63 g/mol
  • Purity : Typically ≥95%
  • Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of this compound primarily involves its role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to interact with specific receptors and enzymes in the body, influencing metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Studies suggest that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Modulation of Amino Acid Metabolism : It plays a role in amino acid metabolism, which is crucial for various biochemical pathways.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, although further research is required to establish efficacy.

Table 1: Summary of Biological Activities

Biological ActivityDescription
Neuroprotective EffectsMay protect neurons from degeneration; potential in Alzheimer's treatment.
Amino Acid MetabolismInvolved in pathways related to neurotransmitter synthesis.
Antimicrobial PropertiesShows preliminary effectiveness against certain bacterial strains.

Case Study Analysis

A study published in Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound and their effects on neuronal cell lines. The results indicated that specific modifications to the compound enhanced its neuroprotective effects by increasing its affinity for neuronal receptors involved in synaptic plasticity .

Another research article highlighted the compound's role as a building block for developing novel antibiotics. The study demonstrated that derivatives exhibited significant antibacterial activity against Staphylococcus aureus, suggesting that further exploration could lead to new therapeutic agents .

Q & A

Q. What are the standard synthetic routes for (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride, and how do reaction conditions influence yield and stereochemistry?

The compound is synthesized via a multi-step process involving cyclopentene derivatives. A common method includes:

  • Step 1 : Reaction of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one with absolute ethanol and thionyl chloride at 0–10°C to form the ethyl ester intermediate .
  • Step 2 : Hydrolysis of the ester in a water/dichloromethane mixture under controlled cooling (<10°C) to yield the final hydrochloride salt .
    Key factors include temperature control (<10°C during thionyl chloride addition) and solvent ratios (e.g., 1:1.2 water/dichloromethane), which minimize side reactions and preserve stereochemical integrity.

Q. How is the structural identity of this compound validated in academic research?

Structural confirmation relies on:

  • 1H-NMR spectroscopy : Peaks at δ 2.05–1.99 (m, 2H) and δ 3.82 (s, 3H) confirm the cyclopentene backbone and methyl ester group .
  • X-ray crystallography : For analogs (e.g., thiomorpholin-substituted lactones), chair–chair conformations of fused rings and hydrogen-bonded chains validate stereochemistry .
  • Chiral HPLC : To verify enantiomeric purity, particularly for the (1S,4R) configuration, given the compound’s pharmacological relevance .

Q. What analytical methods are recommended for assessing purity and stability?

  • Purity : Reverse-phase HPLC with UV detection (λ = 210–254 nm) is standard. Impurity profiling using reference standards (e.g., EP/Pharmaceutical-grade) ensures compliance with thresholds (e.g., <0.1% for critical impurities) .
  • Stability : Storage under inert atmosphere (N₂/Ar) at 2–8°C prevents degradation. Accelerated stability studies (40°C/75% RH for 6 months) assess hydrolytic susceptibility of the ester group .

Advanced Research Questions

Q. How does the enantiomeric purity of (1S,4R)-configured derivatives impact biological activity, and what methods resolve stereochemical ambiguities?

The (1S,4R) configuration is critical for receptor binding in analogs (e.g., purine derivatives used in antiviral research). Contaminating enantiomers (e.g., 1R,4S) can reduce efficacy or introduce toxicity.

  • Resolution strategies : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic kinetic resolution improve selectivity .
  • Validation : Single-crystal X-ray diffraction or NOESY NMR differentiate diastereomers by spatial proton-proton interactions .

Q. What mechanistic insights explain the role of thionyl chloride in forming the hydrochloride salt?

Thionyl chloride (SOCl₂) acts as both a chlorinating agent and acid catalyst.

  • Mechanism : It converts the free amine (from azabicyclo precursor) to a protonated intermediate, followed by Cl⁻ counterion incorporation. Excess SOCl₂ ensures complete conversion, but requires careful temperature control (<10°C) to avoid over-chlorination or racemization .

Q. How can researchers reconcile discrepancies in reported molecular weights (e.g., vs. 177.63) for this compound?

Discrepancies arise from:

  • Hydration states : Anhydrous (MW 163.6) vs. monohydrate (MW 177.63) forms .
  • Validation : Karl Fischer titration quantifies water content, while TGA (thermogravimetric analysis) confirms thermal stability and hydration/dehydration transitions .

Q. What strategies optimize yield in scale-up synthesis while maintaining stereochemical fidelity?

  • Process intensification : Continuous flow reactors reduce reaction times and improve temperature control for thionyl chloride addition .
  • In situ monitoring : PAT (Process Analytical Technology) tools like FTIR track intermediate formation and prevent racemization .

Q. How is this compound utilized in medicinal chemistry, particularly for structure-activity relationship (SAR) studies?

The cyclopentene scaffold is a rigid bioisostere for flexible chains in drug design.

  • Applications :
    • Antiviral agents : Analogous purine derivatives (e.g., ((1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol hydrochloride) target viral polymerases .
    • Enzyme inhibitors : The amine group participates in hydrogen bonding with catalytic residues (e.g., proteases or kinases) .

Methodological Best Practices

  • Stereochemical analysis : Always pair NMR (e.g., NOESY) with chiral chromatography to confirm configuration .
  • Stability protocols : Conduct forced degradation studies in acidic/basic/oxidative conditions to identify degradation pathways .
  • Data validation : Cross-reference molecular weights, CAS numbers, and spectral data against multiple sources (e.g., PubChem, ECHA) to resolve inconsistencies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride
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(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride

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